molecular formula C22H20N4O4 B2371971 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide CAS No. 862810-75-1

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide

Cat. No.: B2371971
CAS No.: 862810-75-1
M. Wt: 404.426
InChI Key: VJZLYRIHMYUANY-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied in the past decade, and the latest pieces of literature are categorized and summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot reaction using green solvents like PEG-400 and butan-1-ol . The reaction conditions often include the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale multicomponent reactions and the use of continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide apart is its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor and anticancer agent . Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug development.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-9-8-14(17-13-26-11-5-10-23-22(26)25-17)12-16(18)24-21(27)15-6-4-7-19(29-2)20(15)30-3/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZLYRIHMYUANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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